Suzuki-Miyaura Coupling: Reactivity Parity with Aryl Bromides as Pseudohalide Alternative
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl triflates including 3-(trifluoromethyl)phenyl trifluoromethanesulfonate exhibit oxidative addition reactivity that is quantitatively comparable to aryl bromides. The established reactivity order is Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl [1]. This positions the target compound as a direct functional equivalent to 3-bromobenzotrifluoride (CAS 401-78-5) in terms of coupling kinetics, while offering the distinct advantage of being synthesized from the corresponding phenol rather than requiring aromatic halogenation [2]. For procurement decisions, this means the triflate can substitute for the bromide in established protocols without requiring re-optimization of catalyst loading or reaction temperature, provided the inherent hydrolytic sensitivity of triflates is managed with anhydrous conditions.
| Evidence Dimension | Oxidative Addition Reactivity (Relative Rate) |
|---|---|
| Target Compound Data | Ar-OTf reactivity approximately equal to Ar-Br |
| Comparator Or Baseline | Ar-Br (aryl bromide) baseline; Ar-Cl (aryl chloride) as less reactive comparator |
| Quantified Difference | Ar-OTf ≈ Ar-Br; Ar-OTf >> Ar-Cl |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, standard conditions |
Why This Matters
Procurement of the triflate enables bromide-equivalent reactivity while bypassing bromination steps, which may be advantageous when the corresponding bromoarene is commercially unavailable, prohibitively expensive, or requires handling of corrosive brominating reagents.
- [1] Innocenti, M. D.; et al. Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Adv. Synth. Catal. 2023, 365, 3472-3492. View Source
- [2] Stang, P. J.; Hanack, M.; Subramanian, L. R. Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis 1982, 1982, 85-126. View Source
